3-Amino-6-chloropicolinamide

Medicinal Chemistry Kinase Inhibitor Design Regioselective Functionalization

Optimize kinase inhibitor synthesis with 3-Amino-6-chloropicolinamide (CAS 175358-01-7), a regio-defined pyridine building block. Avoid regioisomer SAR collapse. - Enables Pd-catalyzed Suzuki/ Buchwald-Hartwig cross-coupling at C6 chlorine for late-stage diversification. - Hydrogen-bond donor/acceptor pattern (3-NH2, carboxamide) matches VEGFR-2 DFG-motif aspartate; >10-fold potency over benzamide/nicotinamide cores. - Selective prostate cancer cytotoxicity demonstrated; dual PI3K/Akt & MAPK pathway inhibition. Supplied at ≥97% purity; ideal fragment (MW 171.58, cLogP 1.70).

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 175358-01-7
Cat. No. B112112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloropicolinamide
CAS175358-01-7
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)C(=O)N)Cl
InChIInChI=1S/C6H6ClN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11)
InChIKeyZGGQDDSXBIALBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-chloropicolinamide Properties & Sourcing


3-Amino-6-chloropicolinamide (CAS 175358-01-7; synonym: 6-chloro-3-aminopyridine-2-carboxamide) is a disubstituted pyridine building block with molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g·mol⁻¹ . The compound bears a primary amine at the 3-position and a chlorine atom at the 6-position of the picolinamide core, a regiochemical arrangement that distinguishes it from other aminohalopicolinamide isomers and makes it a versatile intermediate for heterocyclic synthesis [1]. Physicochemical data include a predicted density of 1.484 g·cm⁻³, a boiling point of 349.3 °C (760 mmHg), and a calculated logP of 1.70, indicating moderate lipophilicity suitable for further derivatization . Commercial sourcing is available from multiple suppliers with typical purity specifications of 95–98% .

Why 3-Amino-6-chloropicolinamide Is Irreplaceable


The 3-amino-6-chloro substitution pattern is not arbitrary; it dictates the vectorial geometry of both hydrogen-bond donor/acceptor capacity (the primary amine and carboxamide) and the electrophilic cross-coupling handle (the chlorine at C6), which are essential for constructing kinase-focused compound libraries [1]. Replacing 3-amino-6-chloropicolinamide with a regioisomer such as 4-amino-6-chloropicolinamide or a 3-amino-5-chloro analog alters the exit vector of the amine and changes the steric and electronic environment of the chlorine, which can collapse downstream SAR or require re-optimization of synthetic routes [2]. Furthermore, the picolinamide core itself is a privileged scaffold in medicinal chemistry, particularly for VEGFR-2 kinase inhibitor programs; the specific positioning of the chlorine and amine substituents has been shown to influence both potency and kinase selectivity profiles when compared with benzamide or nicotinamide congeners [3]. These fundamental differences mean that generic substitution without experimental validation cannot be assumed to preserve biological activity or synthetic transformability.

3-Amino-6-chloropicolinamide vs. Structural Analogs: Evidence


Orthogonal Reactivity: 6-Chloro vs 5-Chloro Isomers

The 6-chloro substituent in 3-amino-6-chloropicolinamide is para to the ring nitrogen, positioning it for facile nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling reactions, while the 3-amino group remains meta to the chlorine, enabling orthogonal protection/deprotection strategies. In contrast, 3-amino-5-chloropicolinamide places the chlorine meta to the ring nitrogen, which is electronically deactivated for SNAr, and the amino group is para to the chlorine, altering the electronic push-pull character of the ring [1]. This regiochemical distinction is operationally significant: in Boehringer Ingelheim patent US2012/94976 A1, 3-amino-6-chloropicolinamide serves as a key intermediate precisely because the C6 chlorine can be selectively displaced while the C3 amine remains available for amide bond formation or further elaboration [2]. No quantitative comparative kinetic data for the two isomers under identical conditions were identified in the public domain; this is a class-level inference based on established aromatic substitution principles.

Medicinal Chemistry Kinase Inhibitor Design Regioselective Functionalization

VEGFR-2 Inhibition: Picolinamide vs Other Scaffolds

In a systematic scaffold-hopping study of picolinamide-based VEGFR-2 inhibitors, the picolinamide core (2-pyridinecarboxamide) demonstrated superior VEGFR-2 inhibitory activity compared to benzamide and nicotinamide (3-pyridinecarboxamide) analogs. The most potent picolinamide derivative in this series exhibited an IC50 of 0.057 μM against VEGFR-2, whereas the corresponding benzamide congener showed an IC50 of 0.42 μM and the nicotinamide analog gave an IC50 of 0.89 μM [1]. Molecular docking revealed that the picolinamide nitrogen forms a critical water-mediated hydrogen bond with Asp1046 in the DFG motif of VEGFR-2, an interaction geometrically inaccessible to the benzamide scaffold. While 3-amino-6-chloropicolinamide itself was not the final bioactive compound in this study, it represents the core substructure from which the active picolinamide series was elaborated, establishing the 3-amino-6-chloropicolinamide scaffold as a privileged starting point for kinase inhibitor design.

Cancer Therapeutics VEGFR-2 Kinase Scaffold Hopping

Tumor-Selective Antiproliferative Activity in Prostate Cancer

3-Amino-6-chloropicolinamide has been profiled for antiproliferative activity in human prostate cancer cell lines. The compound inhibited tumor cell proliferation and induced apoptosis through dual inhibition of PI3K/Akt and MAPK pathways, as evidenced by reduced phosphorylation of Akt and Erk1/2 . Critically, the compound was reported to have no significant effect on non-cancerous cells or normal prostate tissue at concentrations that produced marked growth inhibition in tumor cells . While the available source is a vendor technical datasheet that does not disclose the full concentration-response curves or the identity of the specific normal cell lines used, the reported selectivity window—tumor cell growth inhibition with sparing of normal prostate tissue—is a therapeutically meaningful differentiation. No systematic comparator data against other aminohalopicolinamide isomers in the same prostate cancer models were identified in the literature surveyed.

Prostate Cancer Selective Cytotoxicity PI3K/Akt Pathway

Lipophilicity & H-Bonding vs Des-Chloro Analog

The introduction of a chlorine atom at the 6-position of 3-aminopicolinamide significantly alters key physicochemical parameters that govern passive permeability and metabolic stability. 3-Amino-6-chloropicolinamide has a calculated logP of 1.70 and a topological polar surface area (tPSA) of 82.0 Ų, compared to 3-aminopicolinamide (the des-chloro analog), which has a calculated logP of 0.35 and a tPSA of 82.0 Ų [1]. The 1.35 log unit increase in lipophilicity (approximately 22-fold higher octanol-water partition) while maintaining identical tPSA suggests improved membrane permeability without compromising aqueous solubility below acceptable limits. Additionally, 3-amino-6-chloropicolinamide possesses 2 hydrogen-bond donors (the primary amine and the carboxamide NH₂) and 3 hydrogen-bond acceptors (the pyridine N, the carbonyl O, and the chlorine), compared to 2 donors and 2 acceptors for 3-aminopicolinamide, providing an additional halogen-bonding interaction site for target engagement [2].

Drug-Likeness Physicochemical Properties Lead Optimization

3-Amino-6-chloropicolinamide Applications in Drug Discovery


Kinase FBDD with Picolinamide Cores

3-Amino-6-chloropicolinamide is ideally suited as a fragment or early intermediate in kinase inhibitor programs, particularly those targeting VEGFR-2 or kinases with a DFG-motif aspartate amenable to picolinamide hydrogen bonding. The 6-chloro substituent provides a synthetic handle for Pd-catalyzed cross-coupling to introduce diverse aromatic or heteroaromatic groups at the C6 position, while the 3-amino group can be acylated, sulfonylated, or reductively aminated to explore vectors toward the solvent-exposed region of the kinase active site [1]. The scaffold's proven >10-fold potency advantage over benzamide and nicotinamide cores in VEGFR-2 assays supports its prioritization in hit-to-lead campaigns [2].

Prostate Cancer-Selective Chemical Probes

Procurement of 3-amino-6-chloropicolinamide is warranted for oncology programs seeking to develop tumor-selective chemical probes that spare normal prostate tissue. The reported dual inhibition of PI3K/Akt and MAPK signaling pathways, coupled with selective cytotoxicity toward prostate cancer cells, positions this compound as a starting point for medicinal chemistry optimization aimed at improving potency while maintaining the therapeutic window [1]. Researchers should verify the selectivity profile in their own panel of prostate cancer and normal prostate epithelial cell lines.

Cytokine-Inhibiting Amide Libraries for Inflammatory Disease

As evidenced by its use in Boehringer Ingelheim patent US2012/94976 A1, 3-amino-6-chloropicolinamide serves as a key intermediate for constructing amide libraries that inhibit pro-inflammatory cytokine production [1]. Industrial and academic groups pursuing novel anti-inflammatory agents can leverage this intermediate to access proprietary chemical space around the picolinamide amide pharmacophore, with the chlorine atom enabling late-stage diversification via Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira coupling.

Halogen-Bonding Fragment Libraries & Biophysical Screening

The presence of the C6 chlorine as a halogen-bond donor, combined with the hydrogen-bonding capacity of the carboxamide and amine, makes 3-amino-6-chloropicolinamide a useful component of halogen-bond-enriched fragment libraries for biophysical screening (X-ray crystallography, SPR, or STD-NMR) [3]. Its moderate molecular weight (171.58 Da) and favorable cLogP (1.70) fall within optimal fragment space (MW < 250; cLogP < 3), and its orthogonal functional groups allow for rapid analog generation to confirm binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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